1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-15-8-4-2-6-12(15)10-17-23(19,20)11-14-13-7-3-5-9-16(13)22-18-14/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUATCUFDLDCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide typically involves the reaction of 1,2-benzoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with 2-methoxybenzylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. A study demonstrated that 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide showed cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of p53 pathways, leading to cell cycle arrest in the G1 phase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction via p53 activation |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest in G1 phase |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Pharmacological Insights
3. Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of this compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Material Science Applications
4. Photostability and Nonlinear Optical Properties
The compound's photostability and nonlinear optical properties have been studied for potential applications in photonic devices. Density Functional Theory (DFT) calculations suggest that it possesses favorable characteristics for use in optical materials due to its high second-order nonlinear susceptibility .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled trial involving various cancer cell lines, researchers administered different concentrations of the compound to assess its cytotoxic effects. The results indicated a dose-dependent response, with significant apoptosis observed at concentrations above 10 µM.
Case Study 2: Antimicrobial Efficacy Assessment
A series of antimicrobial susceptibility tests were conducted to evaluate the effectiveness of the compound against clinical isolates of Staphylococcus aureus. The results confirmed its potential as a novel antimicrobial agent, particularly against methicillin-resistant strains.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the sulfonamide and NBOMe families, highlighting key differences in substituents, pharmacological activities, and applications.
Structural Comparisons
25X-NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)
- Shared Features : The N-[(2-methoxyphenyl)methyl] group is common in both the target compound and NBOMe derivatives .
- Key Differences :
- Functional Group : NBOMes contain an ethanamine backbone, whereas the target compound features a methanesulfonamide group.
- Bioactivity : NBOMes are potent psychedelics targeting serotonin receptors (5-HT2A), whereas sulfonamides like the target compound are typically associated with antimicrobial or enzyme-inhibitory roles .
4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide
- Shared Features : Both compounds incorporate a sulfonamide group and heterocyclic aromatic rings (oxazole vs. benzoxazole) .
- Key Differences :
- Core Structure : The target compound’s benzoxazole ring (fused benzene-oxazole) enhances aromaticity and stability compared to the standalone oxazole in the analog.
- Substituents : The 2-methoxyphenyl group in the target compound may improve membrane permeability relative to the 4-methylphenyl group in the analog .
N-(4-Chlorophenyl)-1-(5-{[(2-Phenylvinyl)Sulfonyl]Methyl}-1,3,4-Oxadiazol-2-yl)Methanesulfonamide
- Shared Features : Both compounds include a methanesulfonamide unit and aryl substituents .
- Key Differences :
- Heterocyclic Linkage : The oxadiazole ring in this analog may confer distinct electronic properties compared to the benzoxazole core.
- Substituent Effects : The 4-chlorophenyl group in the analog could enhance electrophilic reactivity, whereas the 2-methoxyphenyl group in the target compound may favor π-π stacking interactions .
Pharmacological and Functional Comparisons
*Molecular weights calculated based on structural formulas.
†Abbreviations: MPX = Methoxyphenyl; MSA = Methanesulfonamide; Me = Methyl; Ph = Phenyl; Cl = Chloro.
Key Research Findings
- NBOMe Series : High affinity for 5-HT2A receptors (Ki = 0.1–0.7 nM) but associated with severe neurotoxicity and fatalities .
- Sulfonamide Analogs : Demonstrated antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 µg/mL .
- Structural Insights : Benzoxazole derivatives exhibit enhanced thermal stability and metabolic resistance compared to oxazole or oxadiazole analogs due to aromatic conjugation .
Biological Activity
The compound 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide (CASRN 331966-95-1) is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 2-mercaptobenzoxazole with α-chloro-N-(o-methoxyphenyl)acetamide in the presence of a base. The reaction is typically conducted in acetone under reflux conditions, resulting in a yield of approximately 31% after crystallization from methanol. The crystal structure reveals a planar 1,3-benzoxazole ring system with specific dihedral angles and hydrogen bonding interactions that contribute to its stability and biological efficacy .
Anticancer Activity
Benzoxazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds similar to This compound exhibit significant cytotoxicity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cell lines .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10.5 | Bernard et al., 2014 |
| MDA-MB-231 | 8.7 | Chung et al., 2015 |
| A549 | 12.0 | Giordano et al., 2019 |
| HepG2 | 9.4 | Kakkar et al., 2018 |
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have also been documented. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for selected derivatives are presented below:
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Escherichia coli | 32 | Moderate |
| Compound B | Bacillus subtilis | 16 | Strong |
| Compound C | Candida albicans | 64 | Moderate |
The structure–activity relationship indicates that electron-donating substituents enhance antimicrobial activity, while electron-withdrawing groups reduce it .
The proposed mechanisms through which benzoxazole derivatives exert their biological effects include:
- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid metabolism.
- Disruption of cell membrane integrity : This leads to increased permeability and cell lysis.
- Inhibition of specific enzymes : Such as those involved in metabolic pathways critical for cell survival.
Case Studies
Several studies have highlighted the efficacy of benzoxazole derivatives in preclinical models:
- Breast Cancer Model : A study demonstrated that a benzoxazole derivative significantly reduced tumor growth in MDA-MB-231 xenografts in mice, suggesting its potential for further development as an anticancer agent.
- Antimicrobial Efficacy : In a clinical isolate study, a series of benzoxazole derivatives were tested against multi-drug resistant strains of E. coli, showing promising results with some compounds achieving MIC values lower than standard antibiotics .
Q & A
Q. Q1. What are the recommended synthetic routes for 1-(1,2-benzoxazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzoxazole-containing sulfonamides typically involves coupling a benzoxazole intermediate with a sulfonamide precursor. For example:
- Step 1: Prepare the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl reagents under acidic conditions .
- Step 2: Introduce the methanesulfonamide group by reacting the benzoxazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3: Attach the 2-methoxyphenylmethyl group via reductive amination using NaBH₃CN or catalytic hydrogenation .
Optimization Tips: - Monitor reaction progress using TLC (e.g., chloroform:methanol 7:3) to avoid over-functionalization .
- Use solvent-free or low-polarity solvents (e.g., THF) to minimize side reactions .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₅N₂O₄S).
- HPLC-PDA: Assess purity (>95% recommended for biological studies) using a C18 column and methanol/water gradient .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s reactivity or binding affinity for target proteins?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .
- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on binding energy (ΔG < −7 kcal/mol suggests strong affinity) .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. Q4. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. Q5. How can X-ray crystallography elucidate the compound’s solid-state conformation?
Methodological Answer:
- Crystal Growth: Use slow evaporation in ethanol/water (1:1) to obtain single crystals .
- Data Collection: Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement: Solve structures via SHELX-97; validate with R-factor < 0.05 .
Key Insights: - Confirm planarity of the benzoxazole ring and dihedral angles between sulfonamide and methoxyphenyl groups .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA/IB columns to separate enantiomers during purification .
- Asymmetric Catalysis: Employ Pd(OAc)₂ with chiral ligands (e.g., BINAP) for stereocontrolled coupling steps .
- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction stereochemistry in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
